![molecular formula C27H34N2O6 B133996 (4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline CAS No. 334999-53-0](/img/structure/B133996.png)
(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline
Overview
Description
(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Agonist Activity
Studies on compounds like MKC-242, a 5-HT1A receptor agonist, suggest potential applications in understanding and modulating serotonin receptors, which are crucial in various neurological processes and disorders. MKC-242 has been shown to produce antidepressant-like effects in mice, indicating the role of postsynaptic 5-HT1A receptors in antidepressant effects (Matsuda et al., 1995). This suggests that similar compounds could be used to explore serotonin's role in mood regulation and potentially develop new therapeutic agents for depression.
Microtubule Assembly Inhibition
Benzodioxole derivatives, such as J2581, have been studied for their ability to inhibit microtubule formation in the ovaries of Drosophila melanogaster, indicating potential applications in studying cell division and development processes. The inhibition of vitellogenin uptake and microtubule formation suggests that similar compounds could serve as tools in cellular biology to investigate the mechanisms of cell division and development, as well as potential chemosterilants (Ballarino et al., 1991).
Modulation of GABA Receptors
Compounds that modulate GABA receptors, like the benzodioxan derivative MKC-242, could be valuable in researching the GABAergic system's role in anxiety, sleep disorders, and epilepsy. The selective agonist activity at rat central serotonin1A receptors by similar compounds underscores their potential in neuroscience research to understand the intricate balance of neurotransmitters in various brain functions and disorders (Matsuda et al., 1995).
Imaging and Radiotracer Development
The development of radiotracers for imaging GABAA and GABAB benzodiazepine receptors, as explored with quinolines and dihydropyridines, highlights the potential of complex molecules in creating diagnostic tools. These radiotracers can help visualize and quantify receptor sites, aiding in the research of neurological conditions and the development of targeted therapies (Moran et al., 2012).
Vasodilator Effects
The study of compounds like BAY 60-2770, a soluble guanylyl cyclase activator, provides insights into the regulation of vascular tone and the potential therapeutic applications in cardiovascular diseases. Understanding how these compounds induce vasodilation can help in developing new treatments for hypertension and other vascular disorders (Pankey et al., 2011).
properties
IUPAC Name |
(2S,4S)-1-(1,3-benzodioxol-5-ylmethyl)-4-[3,3-dimethylbutanoyl-[(3-methoxyphenyl)methyl]amino]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)13-25(30)29(15-18-6-5-7-21(10-18)33-4)20-12-22(26(31)32)28(16-20)14-19-8-9-23-24(11-19)35-17-34-23/h5-11,20,22H,12-17H2,1-4H3,(H,31,32)/t20-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZCVUBJYKQGOQ-UNMCSNQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)[C@H]2C[C@H](N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608917 | |
Record name | (4S)-1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{(3,3-dimethylbutanoyl)[(3-methoxyphenyl)methyl]amino}-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[3,3-dimethylbutanoyl-[(3-methoxyphenyl)methyl]amino]pyrrolidine-2-carboxylic acid | |
CAS RN |
334999-53-0 | |
Record name | (4S)-1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{(3,3-dimethylbutanoyl)[(3-methoxyphenyl)methyl]amino}-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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